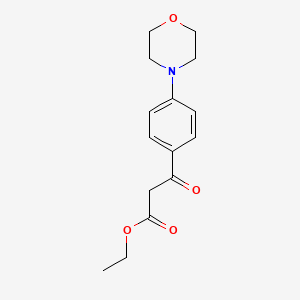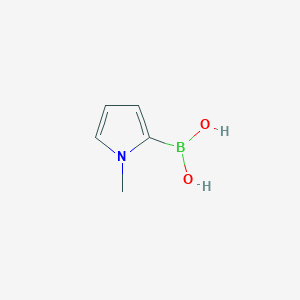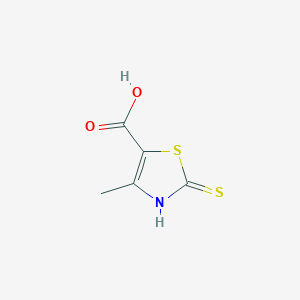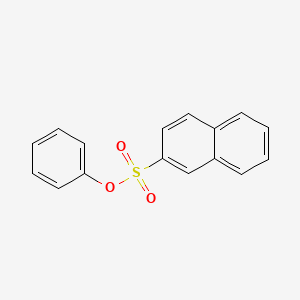
Phenyl naphthalene-2-sulfonate
Übersicht
Beschreibung
Phenyl naphthalene-2-sulfonate is a compound that is derived from naphthalene-2-sulfonic acid . It is a colorless, water-soluble solid .
Synthesis Analysis
Phenyl naphthalene-2-sulfonate can be synthesized as a result of the reactions of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde . The newly synthesized compound was characterized using IR, 1H and 13C NMR spectroscopy .Molecular Structure Analysis
The molecular structure of Phenyl naphthalene-2-sulfonate has been analyzed using various techniques . Theoretical investigations of the thione–thiol tautomerism of the molecule were performed .Chemical Reactions Analysis
Phenyl naphthalene-2-sulfonate can undergo various chemical reactions . For instance, it can participate in SN2 reactions .Physical And Chemical Properties Analysis
Phenyl naphthalene-2-sulfonate has a molecular weight of 284.34 . More detailed physical and chemical properties are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
Phenyl naphthalene-2-sulfonate is utilized in the synthesis of novel polyimides and copolyimides, showing significant properties for various applications. For example, Chen et al. (2006) synthesized sulfonated copolyimides using a sulfonated aromatic diamine derivative, demonstrating good solubility and high desulfonation temperature, indicating stability of sulfonic acid groups. These materials showed potential in flexible and tough membrane applications with high proton conductivity (Chen et al., 2006). Similarly, Einsla et al. (2005) studied sulfonated naphthalene dianhydride based polyimide copolymers, assessing their potential for fuel cell applications (Einsla et al., 2005).
Molecular Structural Analysis
The molecular structure of phenyl naphthalene-2-sulfonate derivatives plays a crucial role in their applications. Nagy et al. (2002) analyzed the molecular structures of various naphthalene derivatives, focusing on their sulfur valence states and S⋯S and S⋯O close contacts. Such analyses are essential for understanding the chemical behavior of these compounds (Nagy et al., 2002).
Environmental Applications
In environmental science, the degradation of naphthalenesulfonic acids, including phenyl naphthalene-2-sulfonate, is a critical area of study. Rivera-Utrilla et al. (2002) investigated the oxidation of naphthalenesulfonic acids with ozone, providing insights into the treatment of pollutants in industrial wastewater (Rivera-Utrilla et al., 2002). Additionally, Pan et al. (2008) explored the removal of aromatic sulfonates from wastewater using a recyclable polymer, indicating the potential for phenyl naphthalene-2-sulfonate in wastewater treatment (Pan et al., 2008).
Therapeutic Research
While excluding specific drug use and dosage, it's notable that phenyl naphthalene-2-sulfonate derivatives have been explored in therapeutic contexts. For instance, Tang et al. (2021) synthesized benzyl naphthyl sulfoxide/sulfone derivatives with potential antitumor effects, indicating the relevance of phenyl naphthalene-2-sulfonate in cancer research (Tang et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
phenyl naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c17-20(18,19-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZOVRCWZOIZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627290 | |
| Record name | Phenyl naphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl naphthalene-2-sulfonate | |
CAS RN |
62141-80-4 | |
| Record name | Phenyl naphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



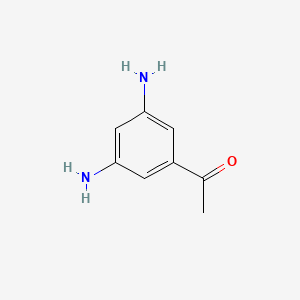
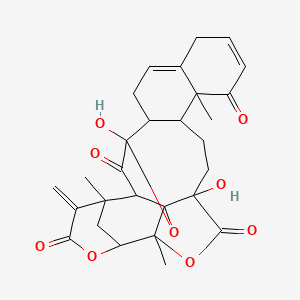
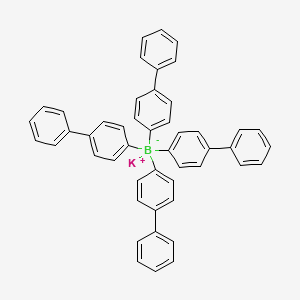
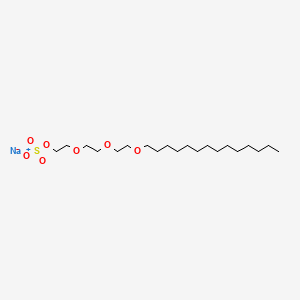
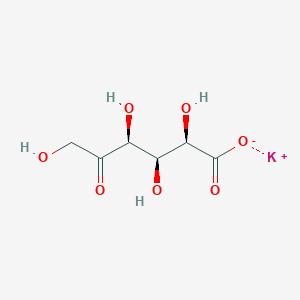
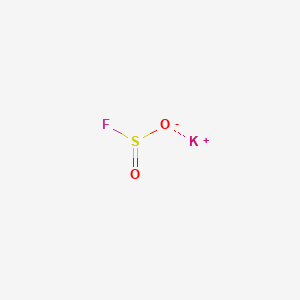
![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)
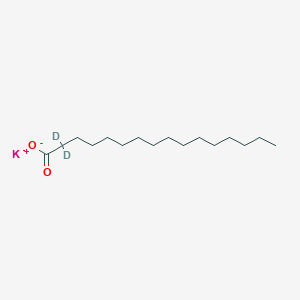
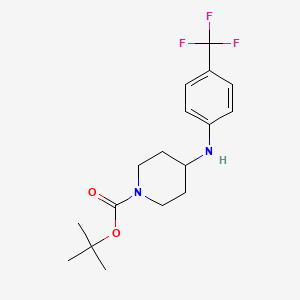
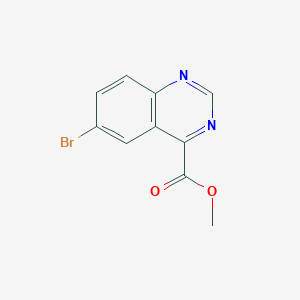
![7-Amino-1H-[1,8]naphthyridin-2-one sulfate](/img/structure/B1612946.png)
